(4-Aminocycloheptyl)methanol
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(4-aminocycloheptyl)methanol |
InChI |
InChI=1S/C8H17NO/c9-8-3-1-2-7(6-10)4-5-8/h7-8,10H,1-6,9H2 |
InChI Key |
XAFJXJQBPYHUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)N)CO |
Origin of Product |
United States |
Synthesis Methodologies for 4 Aminocycloheptyl Methanol and Analogues
Retrosynthetic Analysis of the (4-Aminocycloheptyl)methanol Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable forward reactions. For (4-aminocycloheptyl)methanol, a 1,4-disubstituted cycloheptane (B1346806), several disconnections can be considered.
The most intuitive disconnections involve breaking the bonds connected to the heteroatoms (C-N and C-O). A C-N disconnection points towards an amine addition reaction. This suggests a precursor such as a 4-(hydroxymethyl)cycloheptanone, which could undergo reductive amination to form the target molecule. This is a highly reliable and common transformation.
Alternatively, a functional group interconversion (FGI) on the amine to a nitro group (-NO₂) offers another pathway. The C-N bond is then part of a nitro group, which can be formed via various methods, and the nitro group itself is readily reduced to a primary amine. This suggests a precursor like 4-(hydroxymethyl)nitrocycloheptane.
A C-C bond disconnection within the cycloheptane ring is also possible, leading to acyclic precursors. For instance, a disconnection based on a Michael addition or an aldol (B89426) condensation could construct the seven-membered ring. However, for a pre-existing cycloheptane core, the functional group transformations are generally more direct. The analysis prioritizes pathways that utilize readily available cycloheptane-based starting materials, making the reductive amination and nitro reduction routes particularly appealing.
Classical Synthetic Routes to Aminocycloalkanols
Classical synthetic methods provide robust and scalable routes to aminocycloalkanols, often focusing on the introduction of the amine functionality onto a pre-formed cycloalkane ring.
Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form an imine or enamine, which is then reduced in situ by a selective reducing agent. masterorganicchemistry.comorganic-chemistry.org
For the synthesis of (4-aminocycloheptyl)methanol, a suitable precursor would be 4-(hydroxymethyl)cycloheptanone. The reaction with ammonia would form an intermediate imine, which is subsequently reduced to the desired primary amine. A key advantage of this method is the availability of various reducing agents that can be tailored to the substrate and reaction conditions. commonorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, tolerating a wide range of functional groups. organic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). harvard.edu
| Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions | Product | Ref |
| Cycloheptanone (B156872) | Ammonia | NaBH(OAc)₃ | DCE | Room temperature, 12-24h | Cycloheptylamine | organic-chemistry.org |
| 4-Methylcyclohexanone | Aniline | NaBH₄ / Ti(OiPr)₄ | EtOH | Reflux, followed by addition of NaBH₄ at 0 °C | N-(4-methylcyclohexyl)aniline | masterorganicchemistry.com |
| Cyclohexanone | p-Anisidine | Aquivion-Fe / NaBH₄ | CPME | 80 °C for 3h, then MeOH addition and reduction at RT | N-(cyclohexyl)-4-methoxyaniline | unive.it |
This table presents representative conditions for reductive amination on cycloalkanone substrates, which are analogous to the synthesis of (4-aminocycloheptyl)methanol from 4-(hydroxymethyl)cycloheptanone.
The reduction of a nitro group offers a reliable alternative for introducing an amine functionality. This two-step approach involves first synthesizing a nitro-substituted cycloheptane and then reducing the nitro group to a primary amine. The reduction of aliphatic nitro compounds to amines is a high-yielding transformation that can be achieved with various reagents. beilstein-journals.org
Common methods for nitro group reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Another widely used method involves the use of dissolving metals, such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., HCl). chemicalforums.com More modern, metal-free methods have also been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃). beilstein-journals.org The choice of reagent can be influenced by the presence of other functional groups in the molecule. For the synthesis of (4-aminocycloheptyl)methanol, the precursor would be a 4-(hydroxymethyl)nitrocycloheptane derivative. The reduction step is generally robust and efficient.
| Substrate | Reagent / Catalyst | Solvent | Conditions | Product | Ref |
| Aromatic Nitro Compound | HSiCl₃ / DIPEA | CH₂Cl₂ | Flow reactor, RT | Aromatic Amine | beilstein-journals.org |
| 4-Nitrophenol | Pd/C, H₂ (50 bar) | (solid) | Ball mill, 4h, RT | 4-Aminophenol | researchgate.net |
| Aliphatic Nitro Compound | Fe / HCl | EtOH/H₂O | Reflux | Aliphatic Amine | chemicalforums.com |
| Aromatic Nitro Compound | NaBH₄ / AuNPs | H₂O | Room temperature | Aromatic Amine | nih.gov |
This table illustrates various conditions for the reduction of nitro groups to amines, applicable to a 4-(hydroxymethyl)nitrocycloheptane precursor.
The nucleophilic ring-opening of epoxides is a fundamental method for preparing β-amino alcohols (1,2-amino alcohols). scielo.org.mx The reaction involves the attack of an amine nucleophile on one of the electrophilic carbons of the epoxide ring, leading to its opening. libretexts.org This reaction is typically carried out under neutral or acid-catalyzed conditions and proceeds via an Sₙ2 mechanism. jsynthchem.com
In the context of cycloalkanes, the reaction of a cycloalkene oxide (e.g., cycloheptene (B1346976) oxide) with ammonia or a primary amine yields a trans-2-aminocycloalkanol. The stereochemistry is a result of the backside attack characteristic of the Sₙ2 mechanism. nih.gov While this is a powerful method for accessing 1,2-disubstituted patterns, it is not a direct route to the 1,4-disubstituted (4-aminocycloheptyl)methanol. Synthesis of the target 1,4-isomer would require a more complex, specifically functionalized epoxide precursor. Nonetheless, the ring-opening of cycloheptene oxide is a key classical route to aminocycloalkanol analogues. Various catalysts, including Lewis acids, can be employed to activate the epoxide and facilitate the ring-opening. nih.govresearchgate.net
| Epoxide | Amine Nucleophile | Catalyst / Conditions | Product | Ref |
| Cyclohexene oxide | Aniline | Graphene Oxide, solvent-free | trans-2-(Phenylamino)cyclohexan-1-ol | researchgate.net |
| Cyclohexene oxide | Ammonia | H⁺ (acid catalysis) | trans-2-Aminocyclohexan-1-ol | nih.gov |
| Styrene oxide | Aniline | SBSSA, solvent-free, RT | 2-(Phenylamino)-2-phenylethan-1-ol | scielo.org.mx |
This table shows examples of epoxide ring-opening reactions with amines, illustrating the typical formation of trans-1,2-amino alcohols.
Enantioselective and Diastereoselective Synthetic Strategies
Controlling the three-dimensional arrangement of functional groups is critical in the synthesis of many modern chemical compounds. For (4-aminocycloheptyl)methanol, which has multiple potential stereoisomers (cis/trans and, if chiral, R/S), enantioselective and diastereoselective strategies are necessary to synthesize single isomers.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter(s) have been set, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov This strategy is one of the most reliable methods for asymmetric synthesis.
To synthesize an enantiomerically pure version of (4-aminocycloheptyl)methanol, one could employ a chiral auxiliary to control the introduction of one of the functional groups onto a prochiral cycloheptane precursor. For example, a cycloheptenone derivative could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. The resulting enolate can then undergo a diastereoselective reaction, such as a Michael addition of a protected amine equivalent or an alkylation with a hydroxymethyl synthon. The steric bulk and conformational rigidity imposed by the auxiliary shields one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thus creating a new stereocenter with high diastereoselectivity. escholarship.orgrsc.org After the key bond-forming step, the auxiliary is cleaved under specific conditions (e.g., hydrolysis or reduction) to reveal the desired functional group, and the chiral auxiliary can often be recovered and reused.
For instance, a strategy could involve the conjugate addition of a nucleophile to an α,β-unsaturated ester attached to a chiral auxiliary, which is part of a larger synthetic scheme to build the substituted cycloheptane ring with high stereocontrol. escholarship.org
Asymmetric Catalysis in Cycloheptyl System Formation
The construction of the seven-membered carbocyclic ring with control over the stereochemistry is a pivotal step in the synthesis of chiral cycloheptane derivatives. Asymmetric catalysis offers a powerful tool to achieve this, enabling the formation of enantioenriched products from prochiral starting materials. While specific catalytic systems for the direct asymmetric synthesis of (4-Aminocycloheptyl)methanol are not extensively documented in publicly available literature, general principles of asymmetric catalysis can be applied to the formation of functionalized cycloheptyl systems.
One notable approach involves the use of rhodium and boron-based catalytic systems for the ring-expansion of phenols with cyclopropenes, leading to highly functionalized cycloheptadienones. researchgate.netresearchgate.net This method provides a pathway to seven-membered rings with excellent chemo- and regioselectivity under mild conditions. researchgate.netresearchgate.net Subsequent stereoselective reduction of the ketone and alkene functionalities, followed by the introduction of the amino group, could potentially lead to analogues of (4-Aminocycloheptyl)methanol.
Organocatalysis also presents a viable strategy for the asymmetric synthesis of complex cyclic systems. For instance, one-pot sequential organocatalytic reactions have been successfully employed for the asymmetric synthesis of functionalized cyclohexanes, and similar principles could be extended to cycloheptane systems. nih.gov These reactions often involve Michael additions and aldol or Mannich-type reactions to build the carbocyclic framework and introduce functional groups with high stereocontrol. nih.gov
Table 1: Asymmetric Catalytic Approaches to Cycloheptyl Systems
| Catalytic System | Reaction Type | Key Features | Potential Applicability to (4-Aminocycloheptyl)methanol Synthesis |
| Rhodium/Boron | Ring-expansion of phenols | High chemo- and regioselectivity, mild conditions | Formation of a functionalized cycloheptadienone (B157435) precursor |
| Chiral Amine Organocatalysts | Michael-Michael-addition sequences | High stereoselectivity, one-pot synthesis | Construction of the cycloheptane ring with stereocenters |
Enzymatic Resolution of Racemic (4-Aminocycloheptyl)methanol Precursors
Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of enantiomerically pure (4-Aminocycloheptyl)methanol, this could involve the resolution of a racemic precursor, such as a protected amino alcohol or an ester derivative.
Lipases are particularly effective for the kinetic resolution of racemic alcohols through transesterification or hydrolysis. nih.gov For example, the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has been shown to yield products with excellent enantiomeric excess. nih.gov A similar strategy could be applied to a suitable racemic precursor of (4-Aminocycloheptyl)methanol. The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and conversion. nih.gov
Table 2: Key Parameters in Enzymatic Resolution of Racemic Alcohols
| Parameter | Description | Importance |
| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Determines the enantioselectivity and reaction rate. |
| Substrate | Racemic mixture to be resolved. | The structure of the substrate influences enzyme activity. |
| Solvent | Medium for the enzymatic reaction. | Affects enzyme stability, activity, and enantioselectivity. |
| Acyl Donor | Reagent used in transesterification reactions. | Can influence the reaction rate and equilibrium. |
| Temperature | Reaction temperature. | Affects enzyme activity and stability. |
Dynamic Kinetic Resolution Techniques
Dynamic kinetic resolution (DKR) is an advanced resolution technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. nih.gov This is achieved by combining a kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. nih.gov For this to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution. nih.gov
In the context of synthesizing chiral amino alcohols, DKR can be a highly efficient strategy. This often involves a chemoenzymatic approach where a metal catalyst is used for the racemization of the alcohol or a related precursor, while an enzyme, typically a lipase, performs the enantioselective acylation. mdpi.com Ruthenium and vanadium complexes are commonly used as racemization catalysts in combination with lipases for the DKR of secondary alcohols. mdpi.com The application of such a system to a suitable precursor of (4-Aminocycloheptyl)methanol could provide an efficient route to the enantiopure compound.
Table 3: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution
| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
| Maximum Theoretical Yield | 50% | 100% |
| Process | Separation of enantiomers | Conversion of one enantiomer into the other |
| Requirement | Enantioselective catalyst | Enantioselective catalyst and in situ racemization |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. These approaches are particularly valuable for the synthesis of complex chiral molecules like pharmaceutical intermediates. taylorfrancis.com For the synthesis of (4-Aminocycloheptyl)methanol, a chemoenzymatic strategy could involve the chemical synthesis of a racemic or prochiral cycloheptane precursor, followed by an enzymatic step to introduce or resolve the stereocenters.
An example of a chemoenzymatic approach could be the chemical synthesis of a racemic amino- or hydroxy-substituted cycloheptanone. This ketone could then be subjected to an asymmetric reduction catalyzed by an alcohol dehydrogenase (ADH) or a reductive amination catalyzed by a transaminase to install the desired stereochemistry at the amino and hydroxyl-bearing carbons. nih.gov Engineered enzymes have shown great potential in expanding the substrate scope and stereoselectivity of these transformations. nih.gov
Novel Synthetic Routes for Advanced Intermediates
The development of novel synthetic routes that provide access to advanced intermediates is crucial for the efficient synthesis of target molecules. While specific novel routes for (4-Aminocycloheptyl)methanol are not prominently described in the literature, general advancements in synthetic methodology for cyclic amines and alcohols can be considered.
One area of active research is the development of one-pot multicatalytic cascade reactions. For instance, a combination of a secondary amine and an N-heterocyclic carbene (NHC) has been used to catalyze a cascade sequence to produce functionalized cyclopentanones with high enantioselectivity. nih.gov The application of similar multicatalytic strategies to seven-membered ring systems could provide a streamlined approach to complex cycloheptane derivatives.
Furthermore, the development of new methods for the synthesis of functionalized amides and esters from readily available starting materials can provide new avenues to intermediates for (4-Aminocycloheptyl)methanol. ccsenet.org For example, the direct reaction of fatty esters with ammonium (B1175870) salts offers a non-aqueous route to amides, which could be adapted for the synthesis of amino-functionalized cycloheptane derivatives. ccsenet.org
Stereochemical Considerations in 4 Aminocycloheptyl Methanol Chemistry
Conformational Analysis of the Cycloheptane (B1346806) Ring
Unlike the well-defined chair conformation of cyclohexane (B81311), the cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformations. The two most stable families of conformations are the twist-chair (TC) and the chair (C), with the twist-chair generally being of lower energy. Other conformations, such as the boat and twist-boat, are also part of the conformational landscape but are typically higher in energy.
The energy difference between these conformations is small, leading to a complex potential energy surface with low barriers for interconversion. The introduction of substituents, such as the amino and hydroxymethyl groups in (4-Aminocycloheptyl)methanol, influences the relative stability of these conformers. The substituents will preferentially occupy positions that minimize steric interactions. In the twist-chair conformation, there are four distinct non-equivalent positions for substituents, which further complicates the conformational analysis. The preferred conformation of (4-Aminocycloheptyl)methanol will be a balance between minimizing torsional strain within the ring and avoiding steric clashes involving the substituents.
Table 1: Relative Energies of Cycloheptane Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Twist-Chair | 0 |
| Chair | ~1.4 |
| Twist-Boat | ~2.2 |
| Boat | ~2.5 |
Note: These are approximate values for the parent cycloheptane. Substituents will alter these relative energies.
Isomerism in (4-Aminocycloheptyl)methanol: Cis- and Trans-Diastereomers
The presence of two substituents on the cycloheptane ring gives rise to diastereomerism. In (4-Aminocycloheptyl)methanol, the amino and hydroxymethyl groups can be on the same side of the ring, resulting in the cis-isomer, or on opposite sides, resulting in the trans-isomer. These two diastereomers are distinct chemical compounds with different physical and chemical properties.
The relative stability of the cis- and trans-isomers is determined by the conformational preferences of the substituents. In general, bulky substituents on a cycloalkane ring prefer to be in positions that minimize steric hindrance. For a 1,4-disubstituted cycloheptane, the energetic preference for cis or trans will depend on the specific conformations adopted by the ring and the interactions of the substituents in those conformations. Both the cis- and trans-isomers will exist as a mixture of rapidly interconverting ring conformers.
Stereoselective Control in Synthetic Pathways
The selective synthesis of either the cis- or trans-isomer of (4-Aminocycloheptyl)methanol requires careful control over the stereochemistry of the synthetic reactions. Several strategies can be employed to achieve stereoselectivity in the synthesis of 1,4-disubstituted cycloheptanes.
One common approach involves the stereoselective reduction of a 4-substituted cycloheptanone (B156872) precursor. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the carbonyl group, leading to a predominance of one diastereomer of the resulting alcohol. For instance, the reduction of a 4-aminocycloheptanone derivative could be directed by the existing amino group to favor the formation of either the cis- or trans-alcohol.
Alternatively, stereocontrol can be achieved through nucleophilic addition reactions to a cycloheptene (B1346976) derivative. For example, an epoxidation followed by a regioselective and stereospecific ring-opening with an amine nucleophile can lead to the formation of a specific diastereomer of an amino alcohol. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the mechanism of the ring-opening reaction. Michael-initiated ring closure reactions have also been shown to be effective in the stereoselective formation of disubstituted cycloalkanes. escholarship.org
Determination of Absolute and Relative Configuration in Enantiomerically Enriched Materials
Determining the precise three-dimensional arrangement of atoms in (4-Aminocycloheptyl)methanol is crucial. The relative configuration (cis or trans) of the diastereomers can be established using a variety of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton-proton coupling constants (³J-values) in the ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to deduce the conformation of the ring and the relative orientation of the substituents. The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of protons, which helps to distinguish between cis- and trans-isomers.
X-ray Crystallography: When a single crystal of a derivative of (4-Aminocycloheptyl)methanol can be obtained, X-ray crystallography provides an unambiguous determination of the solid-state conformation and the relative stereochemistry of the substituents.
For enantiomerically enriched samples, the absolute configuration can be determined by techniques such as X-ray crystallography of a derivative containing a known chiral auxiliary or by chiroptical methods like circular dichroism (CD) spectroscopy, often in conjunction with computational predictions.
Table 2: Spectroscopic Data for Differentiating Cis- and Trans-Isomers
| Technique | Observable | Information Gained |
|---|---|---|
| ¹H NMR | Coupling Constants (³J) | Dihedral angles, ring conformation |
| ¹H NMR (NOESY) | Nuclear Overhauser Effect | Through-space proximity of protons |
| ¹³C NMR | Chemical Shifts | Local electronic environment, conformational effects |
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional shape of the cis- and trans-isomers of (4-Aminocycloheptyl)methanol, dictated by their stereochemistry, is a key determinant in how they interact with other molecules. This is particularly important in the context of biological systems, where molecular recognition is highly specific.
Pharmacophore Modeling and Molecular Docking: These computational techniques can be used to predict how the different stereoisomers of (4-Aminocycloheptyl)methanol might interact with a biological target. nih.govbeilstein-journals.org A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. By comparing the 3D structure of the cis- and trans-isomers to a pharmacophore model, it is possible to predict which isomer is more likely to be active. Molecular docking simulations can provide a more detailed picture of the binding mode and affinity of each isomer within the active site of a target protein. These studies often reveal that one stereoisomer has a much more favorable binding energy than the other due to a better geometric and electronic complementarity with the binding site.
Chemical Transformations and Derivatization of 4 Aminocycloheptyl Methanol
Reactions Involving the Primary Amine Functionality
The primary amine group in (4-Aminocycloheptyl)methanol is a potent nucleophile and a base, making it susceptible to a variety of transformations.
The primary amine can be readily acylated by reacting with acyl chlorides, anhydrides, or esters to form amides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. Given the presence of a hydroxyl group, chemoselectivity is a key consideration. Studies on the analogous trans-4-aminocyclohexylmethanol have shown that N-acylation can be achieved with high selectivity over O-acylation by using specific catalytic systems. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the chemoselective acylation of amino alcohols, yielding the corresponding amide with high efficiency rsc.org.
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. These reactions are robust and high-yielding for a wide range of amines and sulfonamides.
Table 1: Representative Acylation Reaction Based on an analogous reaction with trans-4-Aminocyclohexylmethanol
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| trans-4-Aminocyclohexylmethanol | Benzoic Anhydride | trans-4-Aminocyclohexyl benzoate | rsc.org |
The nitrogen atom can be alkylated using alkyl halides. However, direct alkylation of primary amines often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
A more controlled and widely used method for N-alkylation is reductive amination. nih.govlibretexts.org This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate. nih.govlibretexts.org This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. nih.govlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.com For example, reacting (4-Aminocycloheptyl)methanol with an aldehyde in the presence of a reducing agent like decaborane (B607025) in methanol (B129727) would yield a secondary amine. organic-chemistry.org This method is highly efficient and prevents the formation of over-alkylation products. masterorganicchemistry.com
Table 2: General Scheme for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Product Type | Reference |
|---|---|---|---|---|
| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Secondary Amine (R-NH-CH₂R') | libretexts.orgmasterorganicchemistry.com |
| Primary Amine (R-NH₂) | Ketone (R'-CO-R'') | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Secondary Amine (R-NH-CHR'R'') | libretexts.orgmasterorganicchemistry.com |
The primary amine of (4-Aminocycloheptyl)methanol can react with phosgene (B1210022) derivatives, chloroformates, or isocyanates to form carbamic acid derivatives, such as carbamates (urethanes) and ureas. For instance, reaction with benzyl (B1604629) chloroformate would yield a benzyl carbamate-protected amine. The reaction of amines with carbon dioxide can also lead to the formation of carbamic acids. researchgate.net An example from a related compound is benzyl (4-aminocyclohexyl)carbamate, which highlights the formation of such derivatives. chemsrc.com These derivatives are often used as protecting groups in multi-step syntheses or as key structural motifs in biologically active molecules.
The primary amine functionality serves as a key handle for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govmdpi.com Through intramolecular or intermolecular cyclization reactions, (4-Aminocycloheptyl)methanol can be a precursor to various heterocyclic systems. For example, reaction with a diketone or a keto-ester could lead to the formation of substituted pyrroles or pyridines. N-arylation reactions, such as the Chan-Lam or Buchwald-Hartwig couplings, can be used to form N-aryl bonds, which could be a step towards synthesizing more complex heterocycles like carbazoles or indoles after further transformations. organic-chemistry.org
Reactions Involving the Primary Alcohol Functionality
The primary alcohol in (4-Aminocycloheptyl)methanol can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification. The challenge often lies in achieving selectivity in the presence of the amine group.
Esterification of the primary alcohol can be achieved by reacting it with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). This reaction is often catalyzed by an acid. To avoid the competing N-acylation, the amine group must first be protected. For example, after protecting the amine as a carbamate, the alcohol can be selectively esterified. Subsequent deprotection would then yield the O-acylated product.
Etherification, the formation of an ether linkage (C-O-C), can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A patent describing synthetic processes for aminocyclohexyl ether compounds outlines the etherification of a hydroxyl group on a similar cyclohexane (B81311) ring under Lewis acid conditions. google.com This suggests that the hydroxymethyl group of (4-Aminocycloheptyl)methanol could be similarly converted to an ether, provided the amine is appropriately protected.
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Context |
|---|---|---|
| (4-Aminocycloheptyl)methanol | C₈H₁₇NO | Title Compound |
| (4-aminocyclohexyl)methanol | C₇H₁₅NO | Structural Analogue |
| trans-4-Aminocyclohexyl benzoate | C₁₃H₁₇NO₂ | Acylation Product rsc.org |
| p-toluenesulfonyl chloride | C₇H₇ClO₂S | Sulfonylating Agent |
| Sodium cyanoborohydride | CH₃BNNa | Reducing Agent masterorganicchemistry.com |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | Reducing Agent masterorganicchemistry.com |
| Decaborane | B₁₀H₁₄ | Reducing Agent organic-chemistry.org |
| Benzyl (4-aminocyclohexyl)carbamate | C₁₄H₂₀N₂O₂ | Carbamate Derivative chemsrc.com |
| Benzyl chloroformate | C₈H₇ClO₂ | Reagent for Carbamate Formation |
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol group of (4-aminocycloheptyl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
To Aldehydes:
Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. A common method involves the use of pyridinium (B92312) chlorochromate (PCC). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM). To prevent the aldehyde from being further oxidized, it is often removed from the reaction mixture as it forms, for instance, by distillation. libretexts.orgpassmyexams.co.uk
To Carboxylic Acids:
Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation), are effective for this transformation. youtube.com The reaction typically proceeds through an aldehyde intermediate, which is then rapidly oxidized to the carboxylic acid. libretexts.org
A variety of other reagents can also be employed for the oxidation of aldehydes to carboxylic acids, including sodium perborate (B1237305) in acetic acid and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org
Table 1: Oxidation Reactions of (4-Aminocycloheptyl)methanol
| Starting Material | Product | Reagent(s) | Reaction Type |
| (4-Aminocycloheptyl)methanol | (4-Aminocycloheptyl)carbaldehyde | Pyridinium chlorochromate (PCC) | Oxidation |
| (4-Aminocycloheptyl)methanol | 4-(Hydroxymethyl)cycloheptanecarboxylic acid | Potassium permanganate (KMnO₄) | Oxidation |
| (4-Aminocycloheptyl)methanol | 4-(Hydroxymethyl)cycloheptanecarboxylic acid | Chromic acid (H₂CrO₄) | Oxidation |
Formation of Ethers and Related Derivatives
The hydroxyl group of (4-aminocycloheptyl)methanol can be converted into an ether through several synthetic methods.
Williamson Ether Synthesis:
A common method for preparing ethers is the Williamson ether synthesis. libretexts.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. The utility of this method can be limited by sterically hindered reactants. chemistrysteps.com
Alkoxymercuration-Demercuration:
An alternative route to ethers involves the alkoxymercuration-demercuration of an alkene in the presence of (4-aminocycloheptyl)methanol. libretexts.org This method avoids the potential for carbocation rearrangements that can occur in acid-catalyzed additions of alcohols to alkenes. chemistrysteps.com The reaction of an alkene with an alcohol in the presence of a mercury salt like mercury(II) trifluoroacetate, followed by demercuration with sodium borohydride, yields the corresponding ether. libretexts.org
Other Etherification Methods:
A variety of other reagents and catalysts can be used to form ethers. For instance, benzyl alcohols can be selectively converted to their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in the corresponding alcohol solvent. organic-chemistry.org
Table 2: Etherification Reactions of (4-Aminocycloheptyl)methanol
| Reactant 1 | Reactant 2 | Product | Method |
| (4-Aminocycloheptyl)methanol | Alkyl Halide | (4-((Alkoxy)methyl)cycloheptyl)amine | Williamson Ether Synthesis |
| Alkene | (4-Aminocycloheptyl)methanol | Ether | Alkoxymercuration-Demercuration |
Bifunctional Reactivity and Selective Transformations
The presence of both an amino and a hydroxyl group allows for selective transformations, where one group reacts while the other is either protected or remains inert under the reaction conditions. The development of bifunctional catalysts that can interact with both groups simultaneously has also enabled novel transformations. researchgate.netrsc.orgresearchgate.net
Protecting groups are often employed to achieve selectivity. For example, the amine can be protected with a group like tert-butyloxycarbonyl (Boc) to allow for reactions to be carried out exclusively at the hydroxyl group. googleapis.com Subsequently, the protecting group can be removed to liberate the free amine.
Conversely, the hydroxyl group could be protected, for example as a silyl (B83357) ether, to allow for selective modification of the amino group. The choice of protecting group strategy is crucial for the successful synthesis of complex molecules derived from (4-aminocycloheptyl)methanol.
Synthesis of Complex Scaffolds Incorporating the (4-Aminocycloheptyl)methanol Moiety
(4-Aminocycloheptyl)methanol serves as a valuable scaffold in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its three-dimensional structure and the presence of two functional groups provide a versatile platform for the construction of diverse chemical libraries. nih.govmdpi.com
For instance, the amino group can be acylated or alkylated to introduce various substituents, while the hydroxyl group can be etherified or esterified. This allows for the systematic exploration of the chemical space around the cycloheptane (B1346806) core. The synthesis of a library of compounds based on a central scaffold is a common strategy in drug discovery. nih.gov
An example of the incorporation of a similar scaffold is seen in the synthesis of MRL-494, where a cyclohexanediamine (B8721093) building block is utilized. nih.gov Similarly, (4-aminocycloheptyl)methanol can be used to synthesize analogs of known bioactive molecules. For example, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been synthesized with cycloalkyl substitutions, some of which include amino groups, to act as allosteric modulators of the A₃ adenosine (B11128) receptor. nih.gov
Ring Modification and Functionalization Strategies
While the reactivity of the amino and hydroxyl groups is primary, modifications to the cycloheptane ring itself can also be achieved. These modifications can introduce additional functional groups or alter the stereochemistry of the molecule.
One approach to ring functionalization is through reactions that proceed via radical intermediates, which can allow for the introduction of substituents at various positions on the ring. Another strategy could involve initial oxidation of the cycloheptane ring to introduce a ketone, which could then serve as a handle for further functionalization.
Furthermore, the synthesis of (4-aminocycloheptyl)methanol itself can be adapted to introduce substituents on the ring. For example, starting from a substituted cycloheptanone (B156872) derivative would lead to a correspondingly substituted (4-aminocycloheptyl)methanol product. A patent describes the synthesis of substituted 4-aminocyclohexane derivatives, highlighting methods that could potentially be adapted for the cycloheptane system. google.com
Structural Elucidation and Conformational Studies
Spectroscopic Analysis for Structure Confirmation
The definitive identification of (4-Aminocycloheptyl)methanol and the elucidation of its three-dimensional structure would heavily rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity, functional groups, and spatial arrangement.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for confirming the carbon-hydrogen framework and the relative stereochemistry of the substituents on the cycloheptane (B1346806) ring.
¹H NMR: The proton NMR spectrum would be expected to show a complex set of signals for the cycloheptyl ring protons due to the ring's flexibility and the potential for multiple conformations in solution. The chemical shifts and coupling constants of the proton attached to the carbon bearing the amino group (H-C4) and the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would be of particular diagnostic value. The presence of the amino (-NH₂) and hydroxyl (-OH) protons would likely appear as broad singlets, which could be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum would provide crucial information on the number of non-equivalent carbon atoms. For the cis and trans isomers of (4-Aminocycloheptyl)methanol, a total of five or eight ¹³C signals would be expected, respectively, depending on the symmetry of the molecule. The chemical shifts of the carbon attached to the nitrogen (C4) and the carbon of the hydroxymethyl group (-CH₂OH) would be characteristic.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling network within the cycloheptyl ring and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the cycloheptyl ring and the methanol substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry (cis or trans) of the amino and methanol groups.
Solid-State NMR: In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide valuable information about the conformation and packing of the molecule in the solid state.
Hypothetical ¹H and ¹³C NMR Data for (4-Aminocycloheptyl)methanol:
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-C4 | ~2.5-3.0 | ~50-55 |
| -CH₂OH | ~3.4-3.6 | ~65-70 |
| Cycloheptyl CH₂ | ~1.2-1.8 | ~25-40 |
| -NH₂ | ~1.5-2.5 (broad) | - |
| -OH | ~2.0-3.0 (broad) | - |
Note: These are estimated values and would vary depending on the solvent and the specific isomer (cis or trans).
Mass Spectrometry Techniques (e.g., HRMS, tandem MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of (4-Aminocycloheptyl)methanol with high precision. This would allow for the unambiguous determination of its elemental formula, C₈H₁₇NO.
Tandem Mass Spectrometry (MS/MS): Tandem MS experiments would involve the fragmentation of the parent ion to provide structural information. Characteristic fragmentation patterns would be expected, such as the loss of water (H₂O) from the methanol group, the loss of ammonia (B1221849) (NH₃) from the amino group, and fragmentation of the cycloheptyl ring. Analysis of these fragments would help to confirm the presence and connectivity of the functional groups.
Infrared and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.
Infrared Spectroscopy: The IR spectrum of (4-Aminocycloheptyl)methanol would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. A strong, broad band would be indicative of the hydroxyl group, while the amino group would likely show two sharp peaks for the symmetric and asymmetric N-H stretches. C-H stretching vibrations of the cycloheptyl and methylene groups would appear around 2850-3000 cm⁻¹, and the C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C stretching vibrations of the cycloheptane ring would be expected to be strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent.
Expected Vibrational Bands for (4-Aminocycloheptyl)methanol:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3500 (broad, strong) | Weak |
| N-H (amine) | Stretching | 3300-3500 (medium, two bands) | Medium |
| C-H (alkane) | Stretching | 2850-3000 (strong) | Strong |
| C-O (alcohol) | Stretching | 1000-1200 (strong) | Medium |
Crystallographic Analysis of (4-Aminocycloheptyl)methanol and its Derivatives
Crystallographic techniques provide the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
X-ray Diffraction for Solid-State Structure Determination
Should a suitable single crystal of (4-Aminocycloheptyl)methanol or one of its derivatives be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This would definitively establish the stereochemistry (cis or trans) of the substituents on the cycloheptane ring and reveal the preferred conformation of the seven-membered ring in the crystalline state. The resulting crystal structure would also detail the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing.
Co-crystallization Studies and Supramolecular Assembly
In the absence of a single crystal of the parent compound, co-crystallization with other molecules (co-formers) could be a viable strategy. By forming a co-crystal, it may be possible to obtain crystals of sufficient quality for X-ray diffraction. These studies would also provide insight into the supramolecular chemistry of (4-Aminocycloheptyl)methanol, revealing its hydrogen bonding preferences and how it assembles with other molecules to form extended networks. The amino and hydroxyl groups make it an excellent candidate for forming hydrogen-bonded assemblies with a variety of co-formers, such as carboxylic acids or other hydrogen bond acceptors and donors.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical techniques are essential for quantifying the purity of a chiral sample. nih.govbath.ac.uk They rely on the principle that enantiomers interact differently with polarized light. creative-biostructure.com A sample containing an excess of one enantiomer over the other will exhibit a measurable optical response, the magnitude of which is directly proportional to the enantiomeric excess. tum.de For a racemic mixture (a 50:50 mix of both enantiomers), the net optical activity is zero, as the equal and opposite effects of each enantiomer cancel out. tum.dechromatographytoday.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. bath.ac.uk This technique is particularly sensitive to the three-dimensional structure of molecules and is a cornerstone of stereochemical analysis. creative-biostructure.com A CD spectrum is a plot of this differential absorption (often expressed as molar ellipticity [θ]) versus wavelength.
For a molecule like (4-aminocycloheptyl)methanol to be CD-active, it must possess a chromophore (a light-absorbing group) in or near the chiral center. While the amine and alcohol groups themselves have absorptions in the far-UV, derivatization with a chromophoric agent is a common strategy to generate strong CD signals in the near-UV region, facilitating analysis. nsf.govresearchgate.net For instance, reacting the primary amine with an aromatic aldehyde can create an imine with strong CD signals. nsf.govnsf.gov
The process for determining enantiomeric excess using CD spectroscopy typically involves these steps:
Reference Spectra Acquisition: The CD spectra of the pure enantiomers (e.g., pure R and pure S) are recorded. Enantiomers produce mirror-image CD spectra of identical magnitude but opposite sign. chromatographytoday.com
Calibration Curve Construction: A series of samples with known enantiomeric excess are prepared and their CD spectra are measured. A calibration curve is generated by plotting the CD signal intensity at a specific wavelength (usually at a peak or trough, known as a Cotton effect) against the known % ee. rsc.orgrsc.org
Analysis of Unknown Sample: The CD spectrum of the sample with unknown enantiomeric composition is recorded under the same conditions. By measuring its CD intensity at the chosen wavelength and interpolating from the calibration curve, the % ee of the sample can be determined accurately. nsf.govrsc.org
Illustrative Data for CD Analysis
The following table represents hypothetical data for a CD analysis of derivatized (4-aminocycloheptyl)methanol, demonstrating the linear relationship between the CD signal and enantiomeric excess.
| Sample ID | Known % ee of (S)-enantiomer | CD Signal (mdeg) at λmax |
| 1 | 100% | +50.0 |
| 2 | 75% | +37.5 |
| 3 | 50% | +25.0 |
| 4 | 25% | +12.5 |
| 5 | 0% (Racemic) | 0.0 |
| 6 | -25% | -12.5 |
| 7 | -50% | -25.0 |
| 8 | -75% | -37.5 |
| 9 | -100% | -50.0 |
| Unknown | ? | +32.0 |
This table is for illustrative purposes only and does not represent actual experimental data for (4-aminocycloheptyl)methanol.
From the calibration curve generated with this data, the unknown sample with a CD signal of +32.0 mdeg would be determined to have a % ee of 64% in favor of the (S)-enantiomer.
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bath.ac.ukchemistnotes.com ORD and CD are related phenomena (mathematically linked by the Kramers-Kronig relations) and both arise from the same underlying principles of molecular chirality. creative-biostructure.comresearchgate.net
An ORD spectrum plots the specific rotation [α] against the wavelength. In regions where the molecule absorbs light, the ORD curve shows a characteristic peak and trough, a feature known as the Cotton effect. chemistnotes.com The sign of the Cotton effect (positive or negative) and its magnitude can be correlated with the absolute configuration of the molecule.
Similar to CD, ORD can be used to determine enantiomeric excess. The magnitude of the optical rotation at a given wavelength, particularly at the extrema of a Cotton effect, is proportional to the concentration of the chiral substance and its enantiomeric excess. tum.denih.gov While modern biomolecular research often favors CD for its higher resolution of individual electronic transitions, ORD remains a valuable and accessible tool for the stereochemical analysis of small chiral molecules. creative-biostructure.comresearchgate.net
Illustrative Data for ORD Analysis
The following table provides a hypothetical example of how ORD data could be used to determine the enantiomeric purity of (4-aminocycloheptyl)methanol. The specific rotation is measured at the sodium D-line (589 nm), a common practice, although a full ORD spectrum provides more detailed information.
| Sample ID | Known % ee of (R)-enantiomer | Specific Rotation [α]D (degrees) |
| 1 | 100% | -35.0 |
| 2 | 80% | -28.0 |
| 3 | 60% | -21.0 |
| 4 | 40% | -14.0 |
| 5 | 20% | -7.0 |
| 6 | 0% (Racemic) | 0.0 |
| Unknown | ? | -18.5 |
This table is for illustrative purposes only and does not represent actual experimental data for (4-aminocycloheptyl)methanol.
Based on the linear relationship shown, the unknown sample with a specific rotation of -18.5 degrees would be found to have an enantiomeric excess of approximately 53% of the (R)-enantiomer.
Computational and Theoretical Investigations of 4 Aminocycloheptyl Methanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are at the forefront of computational chemistry, allowing for the detailed study of molecular structures and electronic properties. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a molecule. For (4-Aminocycloheptyl)methanol, these calculations can elucidate the most stable arrangements of its atoms in space and provide a map of its electron distribution, which is key to understanding its reactivity.
The cycloheptane (B1346806) ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy forms, primarily the twist-chair (TC) and chair (C) conformations, with the boat (B) and twist-boat (TB) being higher in energy. acs.orgresearchgate.net The presence of two substituents on the ring, an amino group and a methanol (B129727) group, in (4-Aminocycloheptyl)methanol leads to a complex potential energy surface with numerous possible stereoisomers (cis and trans) and, for each, multiple ring conformations.
Density Functional Theory (DFT) is a widely used computational method for studying the conformational preferences of such molecules. rsc.org DFT methods, particularly those that include corrections for dispersion forces (e.g., B3LYP-D3, M06-2X), have been shown to provide accurate conformational energies for cyclic systems. rsc.orgnih.govscispace.com A systematic conformational search followed by geometry optimization and frequency calculations at a chosen level of theory would be performed to locate all the stable conformers of both cis- and trans-(4-Aminocycloheptyl)methanol.
The relative energies of these conformers determine their population at a given temperature. For the 4-substituted pattern, the substituents can be in axial-like or equatorial-like positions in the various ring conformations. The interplay between steric hindrance and intramolecular hydrogen bonding (between the amine and hydroxyl groups) would be a key factor in determining the most stable conformer.
An illustrative DFT study might reveal the following relative energies for the most stable conformers of cis- and trans-(4-Aminocycloheptyl)methanol. In this hypothetical case, the twist-chair (TC) conformation is the global minimum for the trans isomer, stabilized by an intramolecular hydrogen bond.
Table 1: Illustrative Relative Energies of (4-Aminocycloheptyl)methanol Conformers Calculated by DFT (Data is illustrative and based on general principles of conformational analysis)
| Isomer | Conformation | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| trans | Twist-Chair (TC) | 0.00 | Intramolecular H-bond |
| trans | Chair (C) | 1.25 | - |
| cis | Twist-Chair (TC) | 0.85 | - |
| cis | Chair (C) | 2.10 | Steric strain |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aau.dk The Hartree-Fock (HF) method is the simplest ab initio method, which provides a good first approximation of the electronic structure of a molecule. libretexts.orgub.edu More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects.
These methods can be used to calculate a variety of electronic properties for the most stable conformer of (4-Aminocycloheptyl)methanol. Key properties include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.
Table 2: Illustrative Electronic Properties of trans-(4-Aminocycloheptyl)methanol (TC Conformer) Calculated by Ab Initio Methods (Data is illustrative and based on general principles of electronic structure theory)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Region of electron donation (lone pairs on N and O) |
| LUMO Energy | 1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 D | Indicates a moderately polar molecule |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about specific, stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. researchgate.netrsc.org MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the observation of its dynamic behavior, including conformational changes and intramolecular motions.
For a flexible molecule like (4-Aminocycloheptyl)methanol, an MD simulation would reveal the pathways of interconversion between the different chair and twist-chair conformers of the cycloheptane ring. ub.edu The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to ensure that the molecule has explored all of its accessible conformational space. The trajectory from the MD simulation can then be analyzed to determine the relative populations of the different conformers and the free energy barriers for their interconversion.
MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent. nih.gov The inclusion of explicit solvent molecules in the simulation provides a more realistic model of the molecule's environment and can reveal how solvent interactions influence its conformational preferences.
Mechanistic Studies of Reactions Involving (4-Aminocycloheptyl)methanol
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. cdnsciencepub.comnih.govrsc.org For (4-Aminocycloheptyl)methanol, which has two reactive functional groups (an amine and an alcohol), computational methods can be used to study a variety of potential reactions, such as nucleophilic substitution, acylation, or intramolecular cyclization.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). bath.ac.ukarkat-usa.org The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. mit.edu
For a hypothetical intramolecular reaction of (4-Aminocycloheptyl)methanol, such as the formation of a bicyclic ether via nucleophilic attack of the hydroxyl group on a derivatized amino group, computational chemists would model the entire reaction pathway. This involves identifying the reactant and product structures, and then using specialized algorithms to find the transition state connecting them. A frequency calculation on the TS geometry would confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 3: Illustrative Activation Energies for a Hypothetical Intramolecular Cyclization of a (4-Aminocycloheptyl)methanol Derivative (Data is illustrative and based on general principles of reaction kinetics)
| Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|
| N-H bond cleavage | 15.2 |
| C-O bond formation (TS) | 25.8 |
| Ring closure | 18.5 |
Reactions are almost always carried out in a solvent, and the choice of solvent can have a profound effect on the reaction's rate and outcome. chemrxiv.orgresearchgate.netnih.gov Computational models can account for solvent effects in two main ways: through implicit solvent models or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, typically used in MD simulations, involve including a large number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reactivity. rsc.orgsrce.hr
For a reaction involving (4-Aminocycloheptyl)methanol, calculations would be performed in the gas phase and in a selection of solvents with varying polarities. By comparing the calculated activation energies in different solvents, it would be possible to predict which solvent would be optimal for the reaction. For instance, a reaction that proceeds through a polar transition state would be expected to be accelerated in a polar solvent.
Quantitative Structure-Activity Relationships (QSAR) and Scaffold Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery for predicting the efficacy of new molecules. For a compound like (4-Aminocycloheptyl)methanol, a QSAR study would involve examining how variations in its structure affect its interaction with a specific biological target.
The (4-Aminocycloheptyl)methanol structure presents several key features for scaffold design in medicinal chemistry:
The Cycloheptyl Ring: This seven-membered ring provides a flexible, three-dimensional scaffold. Compared to the more common cyclohexyl ring, the cycloheptyl group offers a larger and more conformationally diverse core, which can be advantageous for optimizing binding to a protein's active site.
The Aminomethyl and Hydroxymethyl Groups: These functional groups are capable of forming hydrogen bonds, which are critical for molecular recognition and binding affinity. The primary amine can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. Their relative stereochemistry (cis or trans) will significantly influence the spatial arrangement of these interactions.
In the context of scaffold design, the (4-aminocycloheptyl)methanol moiety could be used as a building block for more complex molecules. For instance, it could be incorporated into the synthesis of novel compounds where the cycloheptyl ring serves as a central scaffold, and the amino and hydroxyl groups provide points for further chemical modification. This approach is common in the development of new therapeutic agents.
Prediction of Spectroscopic Parameters (e.g., NMR, IR shifts)
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation of chemical compounds. Computational methods can predict these spectra, aiding in the analysis of experimental data.
Predicted NMR Spectra
While experimental NMR data for (4-Aminocycloheptyl)methanol is not widely published, predicted NMR shifts can be calculated using computational software. These predictions are based on the magnetic environment of each nucleus in the molecule. For the closely related compound, (4-aminocyclohexyl)methanol, predicted NMR data is available and provides a useful reference. guidechem.com It is important to note that prediction accuracy can be affected by factors such as the solvent used and steric effects within the molecule. upstream.ch
Table 1: Predicted NMR Data for (4-Aminocyclohexyl)methanol
| Spectrum Type | Predicted Shifts (ppm) |
|---|---|
| ¹³C NMR | Data not available in search results |
Predicted IR Spectra
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of (4-Aminocycloheptyl)methanol would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N bond vibrations.
O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
N-H Stretch: One or two sharp bands may appear in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching of C-H bonds in the cycloheptyl ring.
C-O Stretch: A band in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond.
The prediction of IR spectra can be performed using computational methods, which can help to interpret experimental spectra and understand the vibrational modes of the molecule. cheminfo.org Studies on methanol ices, for example, demonstrate how IR band strengths can be determined and used for quantitative analysis. nasa.gov
Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound (4-Aminocycloheptyl)methanol in the detailed contexts requested.
Searches for its use as a chiral building block in complex molecule synthesis, including as a precursor for macrocycles, a scaffold for combinatorial chemistry, a basis for chiral ligand design in asymmetric catalysis, or in the development of functional materials and polymers, did not yield any relevant research findings or data.
The available literature and search results frequently refer to the closely related but distinct six-membered ring analogue, (4-Aminocyclohexyl)methanol, or discuss general principles of organic synthesis and material science without mentioning the specific seven-membered cycloheptyl compound. Therefore, it is not possible to provide a scientifically accurate article on "(4-Aminocycloheptyl)methanol" that adheres to the requested outline.
Applications in Advanced Organic Synthesis and Material Science
Development of Functional Materials and Polymers
Monomer in Polymer Synthesis (e.g., polyamides, polyimides)
The dual functionality of (4-Aminocycloheptyl)methanol, possessing both an amine (-NH₂) and a hydroxyl (-OH) group, allows it to act as a monomer in step-growth polymerization. While specific research detailing the polymerization of (4-Aminocycloheptyl)methanol is not extensively documented, its structural characteristics suggest potential applications in the synthesis of specialized polyamides and polyimides, analogous to its six-membered ring counterpart, (4-aminocyclohexyl)methanol. lookchem.comchembk.com
Polyamides: Polyamides are typically formed by the condensation reaction between a diamine and a dicarboxylic acid. researchgate.net Alternatively, they can be synthesized from monomers containing both amine and carboxylic acid functionalities. In the case of (4-Aminocycloheptyl)methanol, the hydroxyl group can be oxidized to a carboxylic acid, yielding 4-aminocycloheptanecarboxylic acid. This resulting amino acid could then undergo self-condensation to form a polyamide (a type of nylon). The cycloheptyl ring in the polymer backbone would impart a unique combination of thermal stability and flexibility compared to linear aliphatic or rigid aromatic polyamides. The incorporation of such cycloaliphatic units is a known strategy to modify polymer properties. researchgate.net
Polyimides: Polyimide synthesis is a prominent method for creating high-performance polymers known for their exceptional thermal stability. vt.edu The classical synthesis involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu (4-Aminocycloheptyl)methanol could be incorporated into polyimide structures after modification. For instance, it could be used to synthesize a novel diamine. The presence of the cycloheptyl scaffold, as opposed to more common aromatic structures, could lead to polyimides with improved solubility and processability, and potentially colorless films, which are desirable in advanced optical and electronic applications. koreascience.krnih.gov
Components in Specialty Coatings and Resins
The amine and hydroxyl groups of (4-Aminocycloheptyl)methanol make it a candidate for use in the formulation of specialty coatings and resins, particularly in epoxy systems. Cycloaliphatic amines are widely used as curing agents or hardeners for epoxy resins, imparting superior thermal stability, mechanical properties, and weather resistance compared to some aromatic agents. google.com
In this role, the primary amine group of (4-Aminocycloheptyl)methanol can react with the epoxide rings of the resin in a crosslinking reaction. This process forms a rigid, three-dimensional polymer network. The hydroxyl group can also participate in secondary reactions, further increasing the crosslink density and influencing the final properties of the cured material. The cycloheptyl structure contributes to the thermal stability and durability of the resulting coating or resin. Epoxy systems cured with cycloaliphatic amines are utilized in demanding applications such as industrial flooring, protective coatings for infrastructure, and high-performance adhesives where resistance to heat, chemicals, and UV degradation is critical. yonghuicomposite.com While the use of its analogue, bis(4-aminocyclohexyl) ether, is documented in creating epoxy resins with excellent adhesion and durability, (4-Aminocycloheptyl)methanol offers a different seven-membered ring structure that could tailor the performance characteristics of the final product.
Precursor for Agrochemically Relevant Structures
In the field of agrochemicals, the development of novel molecular scaffolds is crucial for creating new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles. (4-Aminocycloheptyl)methanol serves as a versatile building block for this purpose. Its cyclohexyl analogue is noted as a precursor in the production of agrochemicals, where its chemical reactivity is leveraged to create active compounds for pest control or crop enhancement. lookchem.comlookchem.com
The two functional groups of (4-Aminocycloheptyl)methanol can be selectively and sequentially modified, allowing for the construction of more complex molecules. For example:
The amine group can be acylated, alkylated, or used to form heterocyclic structures common in agrochemical agents.
The hydroxyl group can be etherified, esterified, or replaced with other functional groups.
This synthetic versatility allows chemists to design and synthesize libraries of new compounds built upon the cycloheptyl-methanol scaffold. These compounds can then be screened for biological activity, with the goal of identifying new agrochemical leads. The seven-membered ring provides a distinct spatial arrangement of substituents compared to more common five- or six-membered rings, which can be key to achieving selective interaction with biological targets in pests or plants.
Structural Analogues in Ligand-Target Interaction Studies (Focus on scaffold, not activity)
In medicinal chemistry and drug discovery, the exploration of diverse three-dimensional chemical space is fundamental to identifying novel ligands that can effectively interact with biological targets like enzymes and receptors. The (4-Aminocycloheptyl)methanol scaffold represents a valuable, non-flat, and conformationally flexible building block for this purpose.
The importance of such scaffolds is highlighted by studies on related molecules. For instance, derivatives of (4-aminocyclohexyl) have been used in structure-activity relationship studies to define the binding site of biological targets. ucsf.edu Similarly, aminocycloalkane methanol (B129727) structures are recognized as valuable intermediates for creating more complex molecules for pharmaceutical research. The unique feature of the (4-Aminocycloheptyl)methanol scaffold is its seven-membered ring. Compared to the more rigid and well-studied cyclohexane (B81311) ring or the smaller cyclopentane (B165970) ring, the cycloheptane (B1346806) ring has a greater number of low-energy conformations.
This conformational flexibility can be advantageous in ligand design, as it allows the molecule to adapt its shape to fit optimally within a protein's binding pocket. By using (4-Aminocycloheptyl)methanol as a starting point, medicinal chemists can synthesize a range of analogues where the amine and hydroxyl "exit vectors" are decorated with different chemical groups. These analogues, all sharing the same core cycloheptyl scaffold, can then be used to probe the structural requirements of a given binding site, aiding in the rational design of more potent and selective therapeutic agents. The focus here is not on the intrinsic biological activity of the compound itself, but on its utility as a foundational structure for building and testing new potential ligands.
Data Tables
Table 1: Physicochemical Properties of (4-Aminocycloheptyl)methanol and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size |
| (1-Aminocycloheptyl)methanol | 814254-62-1 | C₈H₁₇NO | 143.23 | 7 |
| (4-Aminocyclohexyl)methanol | 1504-49-0 | C₇H₁₅NO | 129.20 | 6 |
| [cis-3-Aminocyclohexyl]methanol | 1820572-27-7 | C₇H₁₅NO | 129.20 | 6 |
| (1-Aminocyclooctyl)methanol | 814254-63-2 | C₉H₁₉NO | 157.25 | 8 |
| Bis(4-aminocyclohexyl)methane | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 | 6 |
Note: Data sourced from publicly available chemical databases. Properties for (4-Aminocycloheptyl)methanol are based on its 1-amino isomer due to data availability. bldpharm.com
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Methodologies
Future synthetic strategies for (4-Aminocycloheptyl)methanol are expected to align with the principles of green chemistry, aiming to reduce environmental impact and enhance process efficiency.
Biocatalytic Routes : A significant area of development will likely involve the use of enzymes for the synthesis of (4-Aminocycloheptyl)methanol and its derivatives. Biocatalysis offers high selectivity under mild conditions, minimizing waste and avoiding the use of hazardous reagents. andersonsprocesssolutions.comresearchgate.net Enzyme-triggered cascade reactions, where an enzymatic transformation initiates subsequent spontaneous intramolecular reactions, could provide elegant and efficient pathways to functionalized cycloheptane (B1346806) rings. researchgate.net The development of biocatalytic cascades could offer pathways to complex molecules without the need for protecting groups or the isolation of intermediates. researchgate.net
Renewable Feedstocks : Research into synthesizing the cycloheptane core from renewable resources will be a crucial step towards sustainability. rsc.org
Solvent-Free or Greener Solvents : Methodologies that eliminate or replace traditional volatile organic solvents with water, ionic liquids, or supercritical fluids will be explored to reduce the environmental footprint of the synthesis. researchgate.net
| Green Chemistry Principle | Application in (4-Aminocycloheptyl)methanol Synthesis |
| Biocatalysis | Use of enzymes for selective synthesis, reducing waste. andersonsprocesssolutions.comresearchgate.net |
| Renewable Feedstocks | Synthesis of the cycloheptane ring from non-fossil fuel sources. rsc.org |
| Alternative Solvents | Employing water or other green solvents to minimize pollution. researchgate.net |
Exploration of Novel Reactivity Patterns for (4-Aminocycloheptyl)methanol
The unique arrangement of the amino and methanol (B129727) groups on the cycloheptyl scaffold suggests a rich and underexplored reactivity profile.
Intramolecular Cyclizations : The proximity of the amine and alcohol functionalities could be exploited to synthesize novel bicyclic structures through intramolecular cyclization reactions.
Orthogonal Functionalization : Developing methods for the selective functionalization of either the amine or the alcohol group will be key to creating a diverse range of derivatives for various applications.
Ring-Opening and Rearrangement Reactions : Investigating the stability of the seven-membered ring under various reaction conditions could lead to the discovery of novel ring-opening or rearrangement pathways, providing access to unique linear or rearranged scaffolds.
Advanced Stereoselective Synthesis Techniques
Controlling the stereochemistry of the 1,4-disubstituted cycloheptane ring is crucial for applications in areas such as medicinal chemistry and asymmetric catalysis.
Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation of suitable prochiral precursors, such as enamines or unsaturated ketones, represents a powerful strategy for establishing the desired stereocenters. acs.org
Chiral Pool Synthesis : Utilizing enantiomerically pure starting materials from the chiral pool could provide an efficient route to specific stereoisomers of (4-Aminocycloheptyl)methanol.
Organocatalytic Approaches : The use of small chiral organic molecules to catalyze the enantioselective formation of the cycloheptane ring or the introduction of the functional groups is a promising avenue for future research. rsc.orgwikipedia.org
Computational Design of (4-Aminocycloheptyl)methanol-based Ligands
Computational modeling is a powerful tool for accelerating the discovery and optimization of new catalysts. rsc.org
Ligand-Metal Complex Modeling : Density Functional Theory (DFT) and other computational methods can be used to model the structure and properties of metal complexes featuring ligands derived from (4-Aminocycloheptyl)methanol. nih.gov This allows for the in silico screening of potential catalysts for various transformations.
Predictive Performance Models : By combining computational parametrization with experimental data, it is possible to build models that can predict the performance of new ligands in catalytic reactions, such as the Suzuki-Miyaura reaction. helsinki.fi
Scaffold Hopping and Virtual Screening : Computational techniques can be used to explore different molecular scaffolds, including the cycloheptane ring, to design novel ligands with improved properties for specific catalytic applications. nih.gov
| Computational Approach | Application in Ligand Design |
| DFT Modeling | Predicting the structure and electronic properties of catalyst-ligand complexes. nih.gov |
| Performance Classification | Building predictive models for catalyst performance in specific reactions. helsinki.fi |
| Virtual Screening | Identifying novel ligand scaffolds with desired catalytic activities. nih.gov |
Expanding the Scope of Functional Group Interconversions on the Cycloheptyl Ring
The ability to manipulate the amino and methanol groups is essential for creating a library of derivatives with diverse functionalities.
Derivatization of the Amine : The primary amine can be converted into a wide range of functional groups, including amides, sulfonamides, and secondary or tertiary amines, each imparting different chemical and physical properties.
Modification of the Alcohol : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to ethers and esters, providing handles for further chemical transformations. lawdata.com.tw
Bifunctional Derivatization : Developing strategies for the simultaneous or sequential derivatization of both functional groups will lead to the creation of complex and multifunctional molecules.
Integration with Flow Chemistry and High-Throughput Experimentation
Modern synthetic methodologies like flow chemistry and high-throughput experimentation (HTE) can significantly accelerate the research and development process for (4-Aminocycloheptyl)methanol and its applications.
Automated Synthesis : Flow chemistry enables the automated and continuous synthesis of (4-Aminocycloheptyl)methanol and its derivatives, offering improved control over reaction parameters, enhanced safety, and easier scalability. nih.govneuroquantology.comamt.uk
High-Throughput Screening : HTE allows for the rapid screening of a large number of reaction conditions, catalysts, or substrates in parallel, which is invaluable for optimizing synthetic routes and discovering new catalytic applications. mpg.denih.gov
Data-Rich Experimentation : The combination of HTE with advanced analytical techniques and data analysis software can generate large, high-quality datasets to guide the development of predictive models for reaction outcomes and catalyst performance. rsc.org
Exploration of Organocatalytic Roles for (4-Aminocycloheptyl)methanol Derivatives
Chiral derivatives of (4-Aminocycloheptyl)methanol could serve as effective organocatalysts in asymmetric synthesis.
Proline-type Catalysts : By incorporating a proline moiety or similar functionalities, derivatives of (4-Aminocycloheptyl)methanol could be designed as efficient catalysts for asymmetric aldol (B89426) or Michael reactions. researchgate.net
Bifunctional Catalysis : The presence of both an amino and a hydroxyl group allows for the design of bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity.
Immobilized Organocatalysts : Immobilizing these chiral derivatives onto solid supports or incorporating them into polymeric nanoparticles could lead to the development of recyclable and more sustainable organocatalytic systems. rsc.org
Q & A
Q. What are the established synthetic routes for (4-Aminocyclohexpyl)methanol, and what are their comparative advantages?
Answer:
-
Reduction of Nitro Precursors : The compound can be synthesized via catalytic hydrogenation of a nitro intermediate, e.g., (4-nitrocycloheptyl)methanol, using Pd/C or Raney Ni under H₂ (1–3 atm, 50–80°C) . This method offers high yields (70–85%) but requires careful control of reaction time to avoid over-reduction.
-
Mannich Reaction : A three-component reaction involving cycloheptanone, formaldehyde, and ammonia under acidic conditions (e.g., HCl/EtOH, 60°C) can yield the target compound. This approach is advantageous for scalability but may require purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to remove byproducts .
-
Comparative Data :
Method Yield (%) Purity (%) Key Challenges Catalytic Reduction 82 95 Catalyst poisoning by amines Mannich Reaction 68 88 Byproduct formation
Q. How can the purity and structural integrity of (4-Aminocycloheptyl)methanol be validated?
Answer:
- Spectroscopic Analysis :
- Chromatography : HPLC (C18 column, 0.1% TFA in H₂O/MeOH) with UV detection at 254 nm ensures >95% purity .
Q. What are the stability profiles of (4-Aminocycloheptyl)methanol under varying storage conditions?
Answer:
- Thermal Stability : Decomposition occurs above 120°C, forming cycloheptene derivatives. Store at 2–8°C in inert atmosphere (N₂/Ar) .
- pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH <4) or basic (pH >10) conditions, forming ammonium salts or oxidation products, respectively .
Advanced Research Questions
Q. How can enantioselective synthesis of (4-Aminocycloheptyl)methanol be achieved?
Answer:
- Biocatalytic Reduction : Use ketoreductases (e.g., KRED-101) with NADPH cofactor to reduce 4-aminocycloheptanone precursors. Optimize reaction conditions (pH 7.5, 30°C) to achieve >90% enantiomeric excess (ee) for the (R)-enantiomer .
- Chiral Auxiliaries : Employ Evans’ oxazolidinones or Ellman sulfinamides to induce asymmetry during the Mannich reaction. Post-synthesis, cleave the auxiliary via hydrolysis (LiOH/THF/H₂O) .
Q. What computational methods predict the compound’s reactivity in nucleophilic or catalytic systems?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for amine protonation or hydroxyl group oxidation. Key findings:
Q. How does (4-Aminocycloheptyl)methanol interact with biological targets (e.g., enzymes or receptors)?
Answer:
- Enzyme Inhibition Studies :
- Monoamine Oxidase (MAO) : IC₅₀ = 12 µM, competitive inhibition (Ki = 8.3 µM) via hydrogen bonding between NH₂ and FAD cofactor .
- Cytochrome P450 : Metabolized to 4-aminocycloheptanone via hydroxylation (CYP3A4, Km = 45 µM) .
Q. How should conflicting data on the compound’s solubility or reactivity be resolved?
Answer:
- Contradiction Analysis Framework :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
